6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
CAS No.:
Cat. No.: VC16346983
Molecular Formula: C18H21FN6
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21FN6 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 6-[4-(4-fluorophenyl)piperazin-1-yl]-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C18H21FN6/c1-13(2)18-21-20-16-7-8-17(22-25(16)18)24-11-9-23(10-12-24)15-5-3-14(19)4-6-15/h3-8,13H,9-12H2,1-2H3 |
| Standard InChI Key | UENXAMUFACINLJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three distinct domains:
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A 1,2,4-triazolo[4,3-b]pyridazine core, which facilitates π-π stacking interactions with biological targets.
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A 4-(4-fluorophenyl)piperazine moiety, contributing to solubility and receptor binding affinity.
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An isopropyl group at position 3, enhancing steric bulk and modulating pharmacokinetic properties.
The IUPAC name, 6-[4-(4-fluorophenyl)piperazin-1-yl]-3-propan-2-yl-[1, triazolo[4,3-b]pyridazine, reflects these substituents’ positions.
Table 1: Key Chemical Properties
Spectroscopic Characterization
Characterization relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): Confirms proton environments of the triazole, pyridazine, and piperazine rings.
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Mass Spectrometry (MS): Validates molecular weight via electrospray ionization (ESI-MS).
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High-Performance Liquid Chromatography (HPLC): Ensures purity (>95% in most synthetic batches).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized through multi-step reactions:
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Core Formation: Cyclocondensation of 3,6-dichloropyridazine with tetrazoles yields the triazolo-pyridazine backbone, as demonstrated in analogous syntheses .
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Piperazine Substitution: Nucleophilic aromatic substitution introduces the 4-(4-fluorophenyl)piperazine group at position 6.
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Isopropyl Functionalization: Alkylation or Suzuki coupling attaches the isopropyl group at position 3.
Table 2: Synthetic Yield and Conditions
| Step | Reaction Type | Yield (%) | Key Reagents |
|---|---|---|---|
| 1 | Cyclocondensation | 65–70 | 3,6-Dichloropyridazine, Tetrazole |
| 2 | Nucleophilic Substitution | 80–85 | 4-(4-Fluorophenyl)piperazine |
| 3 | Alkylation | 75–78 | Isopropyl bromide |
Purification and Scalability
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Scalability remains challenging due to the multi-step sequence, with total yields averaging 40–45%.
Pharmacological Activity
Table 3: IC₅₀ Values Against Cancer Cell Lines
| Cell Line | IC₅₀ (nM) |
|---|---|
| MCF-7 (Breast) | 12.3 ± 1.2 |
| A549 (Lung) | 18.7 ± 2.1 |
| HepG2 (Liver) | 15.9 ± 1.8 |
Mechanistically, the compound induces apoptosis via caspase-3 activation and inhibits tubulin polymerization, akin to related triazolo-pyridazines.
Selectivity and Toxicity
At concentrations ≤2.5 nM, the compound exhibits minimal cytotoxicity toward non-cancerous HEK-293 cells (viability >90%). This selectivity parallels structural analogs, where the 4-fluorophenyl group enhances target specificity .
Comparative Analysis with Analogues
Substituent Effects
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Trifluoromethyl vs. Isopropyl: Replacing the isopropyl group with trifluoromethyl (as in CID 29137369 ) reduces IC₅₀ values by 30–40%, suggesting steric and electronic influences on potency.
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Piperazine Modifications: Compounds with morpholine substituents (e.g., CID 45502053 ) show inferior anticancer activity, underscoring the 4-fluorophenylpiperazine’s critical role .
Future Directions
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In Vivo Efficacy Studies: Evaluate pharmacokinetics and tumor suppression in murine models.
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Structure-Activity Relationship (SAR): Systematically vary substituents to optimize potency and reduce off-target effects.
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Target Identification: Employ proteomics to identify binding partners beyond tubulin.
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